molecular formula C7HCl3F3NO2 B6319151 5-Nitro-2,3,4-trichloro-benzotrifluoride CAS No. 2088942-99-6

5-Nitro-2,3,4-trichloro-benzotrifluoride

Cat. No.: B6319151
CAS No.: 2088942-99-6
M. Wt: 294.4 g/mol
InChI Key: YCMGGWWXGOHYQI-UHFFFAOYSA-N
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Description

5-Nitro-2,3,4-trichloro-benzotrifluoride is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a nitroaromatic compound belonging to the class of haloaromatics. This compound was first synthesized by L. J. Bellamy in 1979 and has since been used as a precursor in the production of various chemicals, including insecticides, fungicides, and herbicides.

Preparation Methods

5-Nitro-2,3,4-trichloro-benzotrifluoride can be synthesized through various methods. One common method involves the direct nitration of trichlorobenzotrifluoride. Another method includes the nitration of 2,3,4-trichlorobenzotrifluoride followed by the oxidation of the nitro group. Industrial production often involves the replacement of at least one nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulfur compound .

Chemical Reactions Analysis

5-Nitro-2,3,4-trichloro-benzotrifluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound is a moderate oxidizing agent and can be oxidized under specific conditions.

    Reduction: It is reactive towards reducing agents, which can cause it to undergo reduction and form aromatic amines.

    Substitution: The compound can undergo substitution reactions, particularly halogenation, where nitro groups are replaced by halogens such as chlorine.

Common reagents used in these reactions include molecular chlorine, reducing agents like hydrides, and catalysts such as aluminum trichloride and ferric chloride . Major products formed from these reactions include various chlorinated and aminated derivatives of the original compound.

Scientific Research Applications

5-Nitro-2,3,4-trichloro-benzotrifluoride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, fragrances, and dyes. It is also used in the synthesis of fluorinated compounds, such as fluorinated polymers, surfactants, and catalysts. Additionally, this compound can be used as a reagent in organic reactions and as a catalyst in various chemical reactions. Its unique properties make it valuable in fields like chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 5-Nitro-2,3,4-trichloro-benzotrifluoride involves its role as a fluorinating agent. It reacts with other organic compounds to form fluorinated compounds. This reaction is initiated by the nucleophilic attack of the compound on the substrate, resulting in the formation of a covalent bond between the two molecules. The reaction is then followed by the release of a fluoride ion, which is used to form the desired fluorinated compound. The compound also exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties.

Comparison with Similar Compounds

5-Nitro-2,3,4-trichloro-benzotrifluoride can be compared with other similar compounds such as:

    3,4,5-Trichlorobenzotrifluoride: This compound is obtained by replacing nitro groups in nitrobenzotrifluoride with chlorine.

    4-Chloro-3-nitrobenzotrifluoride: Another similar compound used in various chemical syntheses.

    3-Nitrobenzotrifluoride: Used as an intermediate in the synthesis of other chemicals.

The uniqueness of this compound lies in its specific combination of nitro and chloro groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2,3,4-trichloro-1-nitro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3F3NO2/c8-4-2(7(11,12)13)1-3(14(15)16)5(9)6(4)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMGGWWXGOHYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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